Cas no 97980-71-7 ((5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid)

(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid is a flavonoid-derived compound characterized by its chromene core structure, featuring a phenyl substituent at the 2-position and a hydroxy-acetic acid moiety at the 7-position. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules due to its reactive functional groups. The presence of both hydroxyl and carbonyl groups enhances its utility in chelation and derivatization reactions. Its structural framework may also contribute to applications in pharmaceutical research, where flavonoid analogs are studied for their antioxidant and anti-inflammatory properties. The compound’s purity and stability under standard conditions further support its suitability for laboratory use.
(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid structure
97980-71-7 structure
Product name:(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid
CAS No:97980-71-7
MF:C17H12O6
Molecular Weight:312.274
MDL:MFCD00708020
CID:2191132
PubChem ID:5420883

(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid 化学的及び物理的性質

名前と識別子

    • 2-(5-Hydroxy-4-oxo-2-phenyl-4h-chromen-7-yloxy)acetic acid
    • 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid
    • Z1824566549
    • 2-((5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)aceticacid
    • MFCD00708020
    • LS-04904
    • acetic acid, [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]-
    • Oprea1_795401
    • DTXCID40370810
    • 97980-71-7
    • 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
    • 2-((5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetic acid
    • DTXSID70419963
    • ALBB-015691
    • STL457181
    • [(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy]acetic acid
    • [(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-acetic acid
    • CS-0245324
    • EN300-303129
    • [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
    • DB-323335
    • AKOS005175258
    • (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid
    • MDL: MFCD00708020
    • インチ: InChI=1S/C17H12O6/c18-12-6-11(22-9-16(20)21)7-15-17(12)13(19)8-14(23-15)10-4-2-1-3-5-10/h1-8,18H,9H2,(H,20,21)
    • InChIKey: WURHNPAXJPIXHT-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 312.06338810g/mol
  • 同位素质量: 312.06338810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 493
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 93.1Ų

(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid Security Information

  • HazardClass:IRRITANT

(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
OTAVAchemicals
1090454-100MG
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
97980-71-7 95%
100MG
$150 2023-06-25
Enamine
EN300-303129-10.0g
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
97980-71-7 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-303129-0.1g
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
97980-71-7 95.0%
0.1g
$392.0 2025-03-19
OTAVAchemicals
1090454-250MG
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
97980-71-7 95%
250MG
$175 2023-06-25
A2B Chem LLC
AI97928-1g
[(5-Hydroxy-4-oxo-2-phenyl-4h-chromen-7-yl)oxy]acetic acid
97980-71-7 >95%
1g
$405.00 2024-07-18
Ambeed
A532251-5g
2-((5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetic acid
97980-71-7 97%
5g
$352.0 2024-04-16
1PlusChem
1P00J9GO-500mg
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
97980-71-7 95%
500mg
$1149.00 2024-04-19
Enamine
EN300-303129-0.25g
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
97980-71-7 95.0%
0.25g
$559.0 2025-03-19
OTAVAchemicals
1090454-500MG
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
97980-71-7 95%
500MG
$200 2023-06-25
Enamine
EN300-303129-5g
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
97980-71-7 95%
5g
$3273.0 2023-09-06

(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid 関連文献

(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acidに関する追加情報

Introduction to (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid (CAS No. 97980-71-7)

(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid, with the CAS number 97980-71-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the chromenone class, a group of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 5-hydroxy and 4-oxo substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and molecular studies.

The chromenone core of (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid is a well-documented pharmacophore in medicinal chemistry. Chromenones have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the 5-hydroxy group enhances the molecule's ability to interact with biological targets, while the 4-oxo group introduces electrophilic centers that can participate in various chemical reactions. These features make the compound a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been a growing interest in natural product-inspired molecules due to their high biological activity and low toxicity profiles. The structure of (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid bears a resemblance to several naturally occurring flavonoids, which are known for their health benefits. Flavonoids have been shown to possess anti-cancer, anti-diabetic, and cardioprotective effects, suggesting that derivatives like this compound may exhibit similar beneficial properties.

The acetic acid moiety at the 7-position of the chromenone ring in (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid adds another layer of functionality to the molecule. This carboxylic acid group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, it can be modified through various chemical reactions such as esterification or amidation, allowing for further customization of the compound's properties.

Recent studies have highlighted the importance of polyphenolic compounds in maintaining human health. Polyphenols are known for their ability to scavenge free radicals and inhibit pro-inflammatory enzymes. The structural framework of (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy-acetic Acid

The synthesis of (5-Hydroxy-4-oxo-2-phenyl-4H-chromen--7-yloxy-acetic Acid) involves multi-step organic reactions that highlight the complexity and precision required in pharmaceutical chemistry. The synthesis typically begins with the condensation of resorcinol derivatives with acetophenone under basic conditions to form the chromenone core. Subsequent functionalization steps introduce the hydroxyl and carboxylic acid groups at specific positions on the ring system.

The role of computational chemistry in designing and optimizing such molecules cannot be overstated. Advanced computational methods allow researchers to predict the biological activity of compounds before they are synthesized, saving time and resources. Molecular docking studies have been used to investigate how (5-Hydroxy-4-oxo-2-phenyl-4H-chromen--7-yloxy-acetic Acid) interacts with various biological targets, providing insights into its potential mechanisms of action.

In conclusion, (5-Hydroxy-4< >> >> >> >> >>  (u>>>  (u>>>  (u>>>  (u>>>  (u>>>  (u>>>  (u>>>  (u>>>  (u>>>  (u>>>  >>  >>  >>  >>  >>  >>

This compound represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Further studies are warranted to fully elucidate its biological activities and explore its potential as a lead compound for drug development.

The integration of traditional organic synthesis with modern computational techniques offers a powerful approach to discovering new therapeutic agents like (5-Hydroxy--------------------------- (5-Hydroxy- (5-Hydroxy- (5-Hydroxy- (5-Hydroxy- (5-Hydroxy- (5-Hydroxy- (5-Hydroxy- (5-Hydroxy- (5-Hydroxi --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---

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Amadis Chemical Company Limited
(CAS:97980-71-7)(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy-acetic Acid
A1195609
Purity:99%
はかる:5g
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